Cas no 14429-43-7 ((R)-2-Acetamido-2-cyclohexylacetic acid)

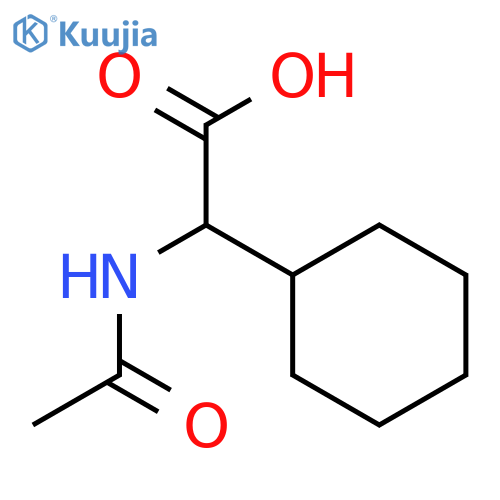

14429-43-7 structure

商品名:(R)-2-Acetamido-2-cyclohexylacetic acid

CAS番号:14429-43-7

MF:C10H17NO3

メガワット:199.246883153915

MDL:MFCD09991565

CID:134949

PubChem ID:10921523

(R)-2-Acetamido-2-cyclohexylacetic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-Acetamido-2-cyclohexylacetic acid

- (R)-Acetylamino-cyclohexyl-acetic acid

- (R)-Acetylaminocyclohexylaceticacid

- Cyclohexaneacetic acid,a-(acetylamino)-, (aR)-

- (2R)-2-acetamido-2-cyclohexyl-acetic acid

- (2R)-Acetamido(cyclohexyl)acetic acid

- Cyclohexaneacetic acid, alpha-(acetylamino)-, (alphaR)-

- SCHEMBL3285856

- (2R)-2-acetamido-2-cyclohexylacetic acid

- CS-0172000

- CVVVAKVOCWNDLJ-SECBINFHSA-N

- (R)-Acetylamino-cyclohexyl-acetic

- A848288

- (R)-(Acetylamino)(cyclohexyl)acetic acid

- EN300-5257189

- (2R)-2-cyclohexyl-2-acetamidoacetic acid

- (R)-2-Acetamido-2-cyclohexylaceticacid

- 14429-43-7

- AS-67385

- (R)-Acetylaminocyclohexyl acetic acid

- AKOS022172458

- DTXSID60448404

-

- MDL: MFCD09991565

- インチ: InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m1/s1

- InChIKey: CVVVAKVOCWNDLJ-SECBINFHSA-N

- ほほえんだ: CC(N[C@@H](C(O)=O)C1CCCCC1)=O

計算された属性

- せいみつぶんしりょう: 199.12091

- どういたいしつりょう: 199.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 密度みつど: 1.134

- ふってん: 428.641°C at 760 mmHg

- フラッシュポイント: 213.035°C

- 屈折率: 1.497

- PSA: 66.4

- LogP: 1.54690

(R)-2-Acetamido-2-cyclohexylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R940774-100mg |

R-Acetylamino-cyclohexyl-aceticacid |

14429-43-7 | 95% | 100mg |

¥446.40 | 2022-08-31 | |

| Key Organics Ltd | AS-67385-250MG |

(2R)-2-cyclohexyl-2-acetamidoacetic acid |

14429-43-7 | >95% | 0.25g |

£341.00 | 2023-06-14 | |

| Chemenu | CM127445-1g |

(R)-2-acetamido-2-cyclohexylacetic acid |

14429-43-7 | 97% | 1g |

$354 | 2021-06-09 | |

| Key Organics Ltd | AS-67385-100MG |

(2R)-2-cyclohexyl-2-acetamidoacetic acid |

14429-43-7 | >95% | 100mg |

£174.81 | 2025-02-08 | |

| Chemenu | CM127445-1g |

(R)-2-acetamido-2-cyclohexylacetic acid |

14429-43-7 | 97% | 1g |

$*** | 2023-03-30 | |

| AstaTech | 50348-0.25/G |

(R)-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID |

14429-43-7 | 97% | 0.25g |

$286 | 2023-09-17 | |

| Enamine | EN300-5257189-0.05g |

(2R)-2-cyclohexyl-2-acetamidoacetic acid |

14429-43-7 | 0.05g |

$563.0 | 2023-05-25 | ||

| A2B Chem LLC | AA71408-250mg |

(R)-Acetylamino-cyclohexyl-acetic acid |

14429-43-7 | 97% | 250mg |

$142.00 | 2024-04-20 | |

| Key Organics Ltd | AS-67385-0.25g |

(2R)-2-cyclohexyl-2-acetamidoacetic acid |

14429-43-7 | >95% | 0.25g |

£276.00 | 2025-02-08 | |

| eNovation Chemicals LLC | D762827-1g |

Cyclohexaneacetic acid, a-(acetylamino)-, (aR)- |

14429-43-7 | 95% | 1g |

$595 | 2025-02-18 |

(R)-2-Acetamido-2-cyclohexylacetic acid 関連文献

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

14429-43-7 ((R)-2-Acetamido-2-cyclohexylacetic acid) 関連製品

- 96-81-1(N-Acetyl-L-valine)

- 1946-82-3(Na-Acetyl-L-Lysine)

- 1188-21-2(N-Acetyl-L-(-)-leucine)

- 1188-37-0(N-Acetyl-L-glutamic acid)

- 3077-46-1((2S,3S)-2-Acetamido-3-methylpentanoic acid)

- 99-15-0(Acetylleucine)

- 3067-19-4(N-Acetyl-DL-Valine)

- 5817-08-3(2-Acetamidopentanedioic acid)

- 19146-55-5(N-Acetyl-D-glutamic Acid)

- 19461-38-2(N-Glycyl-L-isoleucine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14429-43-7)(R)-2-Acetamido-2-cyclohexylacetic acid

清らかである:99%

はかる:1g

価格 ($):365.0